3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid
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Overview
Description
3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid is a compound that features a triazole ring, a benzoyl group, and a propanoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring, in particular, is notable for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The benzoyl group can be introduced through acylation reactions, often using benzoyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the triazole-benzoyl intermediate with ethyl propanoic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities. Solvent selection and recycling, as well as waste management, would be critical considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides or ring-opened products.
Reduction: Benzyl derivatives.
Substitution: Triazole derivatives with various substituents.
Scientific Research Applications
3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzoyl amino acids: Compounds with benzoyl groups attached to amino acids, used in peptide synthesis and drug development.
Propanoic acid derivatives: These compounds are widely used in pharmaceuticals, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs).
Uniqueness
3-[Ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid is unique due to the combination of the triazole ring, benzoyl group, and propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[ethyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17(8-7-13(19)20)14(21)11-3-5-12(6-4-11)18-9-15-16-10-18/h3-6,9-10H,2,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMUKYUYHVOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)C1=CC=C(C=C1)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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